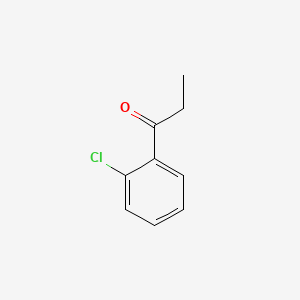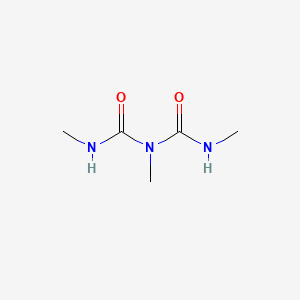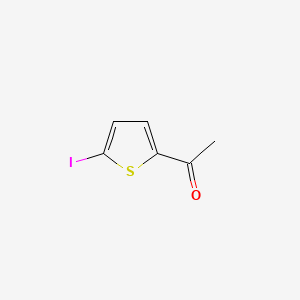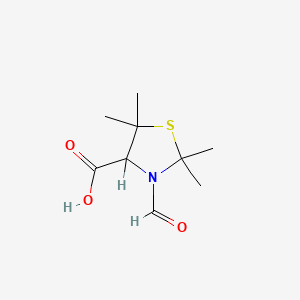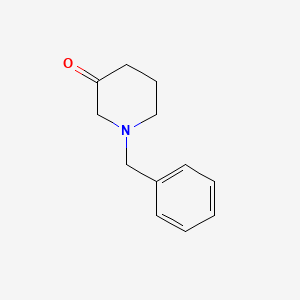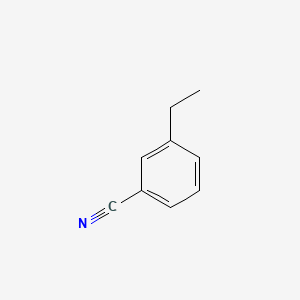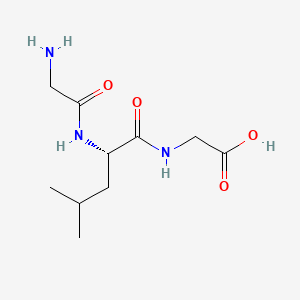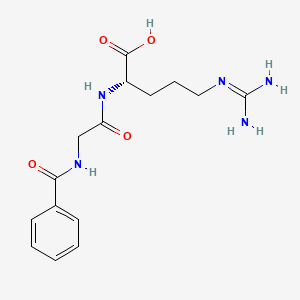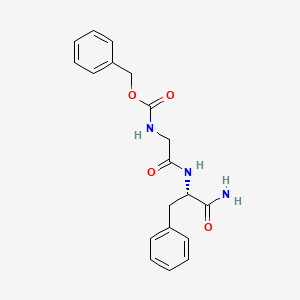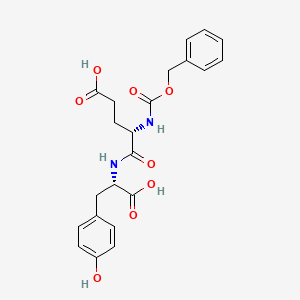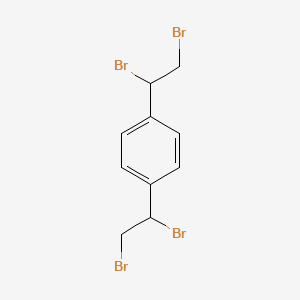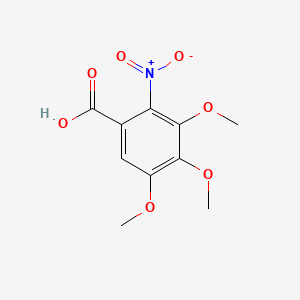
1-(2,4-Dinitrophenyl)pyridinium chloride
概要
説明
1-(2,4-Dinitrophenyl)pyridinium chloride, also known as the Zincke salt, is a chemical compound with the molecular formula C11H8ClN3O4. It is characterized by the presence of a pyridinium ion substituted with a 2,4-dinitrophenyl group. This compound is notable for its role in organic synthesis, particularly in the Zincke reaction, where it serves as a key intermediate.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dinitrophenyl)pyridinium chloride is typically synthesized through the Zincke reaction. This involves the reaction of pyridine with 2,4-dinitrochlorobenzene in the presence of a primary amine. The reaction proceeds through the formation of an intermediate N-2,4-dinitrophenylpyridinium salt, which is then isolated and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the Zincke reaction remains the primary synthetic route for producing this compound. The process involves standard organic synthesis techniques, including nucleophilic substitution and recrystallization.
化学反応の分析
Types of Reactions: 1-(2,4-Dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with primary and secondary amines, leading to the formation of various substituted pyridinium salts.
Ring Opening and Closing: The compound can undergo ring-opening reactions followed by ring-closing to form different products, such as the Zincke aldehyde.
Common Reagents and Conditions:
Primary Amines: Used in the Zincke reaction to form substituted pyridinium salts.
Secondary Amines: Lead to the formation of Zincke aldehydes through ring-opening reactions.
Major Products:
2,4-Dinitroaniline: A common byproduct in reactions involving this compound.
Zincke Aldehyde: Formed through the reaction with secondary amines.
科学的研究の応用
1-(2,4-Dinitrophenyl)pyridinium chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and functionalized pyridines.
Biological Studies: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1-(2,4-dinitrophenyl)pyridinium chloride primarily involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound reacts with nucleophiles, leading to the formation of intermediate species that undergo further transformations to yield the final products .
類似化合物との比較
2,4-Dinitrophenylhydrazine: Shares the 2,4-dinitrophenyl group but differs in its reactivity and applications.
N-(2,4-Dinitrophenyl)pyridinium Chloride: Another compound with similar structural features but different reactivity patterns.
Uniqueness: 1-(2,4-Dinitrophenyl)pyridinium chloride is unique due to its role in the Zincke reaction, which allows for the selective functionalization of pyridine rings. This makes it a valuable intermediate in organic synthesis and a versatile tool in chemical research .
特性
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N3O4.ClH/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12;/h1-8H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMQTNGMUDVIY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884040 | |
| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4185-69-7 | |
| Record name | (2,4-Dinitrophenyl)pyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dinitrophenyl)pyridinium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-(2,4-dinitrophenyl)-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dinitrophenyl)pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2,4-dinitrophenyl)pyridinium chloride?
A1: The molecular formula is C11H8ClN3O4, and the molecular weight is 281.65 g/mol. []
Q2: What are the key spectroscopic characteristics of (2,4-dinitrophenyl)pyridinium chloride?
A2: NMR analysis, particularly in DMSO-d6, is a common method for characterizing the structure and purity of this compound. []
Q3: How does (2,4-dinitrophenyl)pyridinium chloride react with amines?
A3: It readily undergoes ring-opening reactions with amines, leading to the formation of N-substituted diaza[12]annulenes. These reactions are typically performed in a single step with moderate to high yields. [, ]
Q4: Can (2,4-dinitrophenyl)pyridinium chloride be used to synthesize polymers?
A4: Yes, reacting it with specific diamines, like 2,5-dimethyl-1,4-phenylenediamine, produces polymers containing both 5-(2,5-dimethyl-1,4-phenylene)penta-2,4-dienylideneammonium chloride and N-2,5-dimethyl-1,4-phenylene diaza[12]annulenium dichloride units. The ratio of these units can be controlled by adjusting the molar ratios of the reactants. []
Q5: How does the structure of polymers derived from (2,4-dinitrophenyl)pyridinium chloride influence their properties?
A5: The composition ratio of the different units within these polymers significantly impacts their physical characteristics, including their optical properties (like the wavelength of maximum absorption) and even their thermal stability. []
Q6: What happens when (2,4-dinitrophenyl)pyridinium chloride reacts with piperazine derivatives?
A6: It results in the formation of ionic high-molecular-weight polymers. When using chiral piperazines like (R)-(−)- or (S)-(+)-2-methylpiperazine, the resulting polymers exhibit a helical conformation, as confirmed by circular dichroism (CD) measurements. []
Q7: What unique properties are associated with polymers containing dicyanamide units derived from (2,4-dinitrophenyl)pyridinium chloride?
A7: These polymers demonstrate a notable expansion of their π-conjugation system, which is attributed to orbital interactions between nitrogen atoms within the incorporated piperazinium rings. []
Q8: Are there eco-friendly methods for synthesizing polymers using (2,4-dinitrophenyl)pyridinium chloride?
A8: Yes, reactions with piperazine or its derivatives can be carried out under environmentally friendly conditions, such as in water, at room temperature, and without the need for catalysts. []
Q9: Can (2,4-dinitrophenyl)pyridinium chloride be utilized in the synthesis of oligothiophenes and polythiophenes?
A9: Absolutely! It serves as a key precursor in the synthesis of regioregular oligothiophenes and polythiophenes possessing a Zincke salt structure. These polymers exhibit interesting electronic properties and can undergo further chemical modifications. [, ]
Q10: What role does (2,4-dinitrophenyl)pyridinium chloride play in the synthesis of diacetylenes?
A10: It reacts with specific diamines to yield diacetylenes featuring donor-π-acceptor or acceptor-π-acceptor structures. These compounds, depending on their structure, can be further polymerized into poly(diacetylenes), as indicated by differential scanning calorimetry (DSC) studies. []
Q11: Has (2,4-dinitrophenyl)pyridinium chloride been explored for biological applications?
A11: While its primary applications lie in synthetic chemistry, some derivatives have shown potential in biological contexts. For instance, oligomers incorporating (2,4-dinitrophenyl)pyridinium chloride units and diaza-18-crown 6-ether receptors have been explored as potential "turn-on" chemosensors for silver ions. []
Q12: Has (2,4-dinitrophenyl)pyridinium chloride been used to modify natural polymers for environmental applications?
A12: Yes, it has been successfully utilized to functionalize chitosan, yielding a modified material (PCS) with a high capacity for removing methyl orange and Cr(VI) from aqueous solutions, highlighting its potential in environmental remediation. []
Q13: What are some potential areas for future research with (2,4-dinitrophenyl)pyridinium chloride?
A13: Investigating its utility in developing novel conjugated polymers, exploring its potential in supramolecular chemistry due to its ability to form complexes with crown ethers, and expanding its use in creating functional materials are all promising avenues for future research.
Q14: Are there any safety concerns associated with handling (2,4-dinitrophenyl)pyridinium chloride?
A14: While generally considered stable, it's essential to handle it with care, as 2,4-dinitroaniline, a known toxic byproduct, is often generated in reactions involving this compound. Proper safety precautions should always be followed. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
